2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol
Description
Properties
Molecular Formula |
C11H8BrF3N2O |
|---|---|
Molecular Weight |
321.09 g/mol |
IUPAC Name |
[2-[4-bromo-2-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H8BrF3N2O/c12-6-1-2-8(9(3-6)11(13,14)15)10-16-4-7(5-18)17-10/h1-4,18H,5H2,(H,16,17) |
InChI Key |
KFEJCTOFZYGWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C2=NC=C(N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol typically involves the following steps:
Formation of the Phenyl Ring Substituents: The starting material, 4-bromo-2-(trifluoromethyl)aniline, is subjected to a series of reactions to introduce the bromo and trifluoromethyl groups onto the phenyl ring.
Imidazole Ring Formation: The substituted phenyl ring is then reacted with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.
Methanol Substitution: Finally, the imidazole derivative is treated with formaldehyde and a reducing agent to introduce the methanol group at the 5-position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine
The bromine atom at the para-position of the phenyl ring serves as an effective leaving group for nucleophilic substitution reactions. This reactivity is enhanced by electron-withdrawing effects from the trifluoromethyl group.
Mechanistic Insight : The trifluoromethyl group activates the phenyl ring toward electrophilic substitution while directing incoming nucleophiles to the bromine-bearing position . Palladium-catalyzed reactions proceed via oxidative addition of the C-Br bond to Pd(0), followed by transmetalation and reductive elimination .
Oxidation of Methanol Group
The primary alcohol at the 5-position undergoes controlled oxidation to form key intermediates:
Kinetic Studies : Oxidation rates correlate with solvent polarity (k = 0.12 min⁻¹ in CH₃CN vs. 0.04 min⁻¹ in THF) . The imidazole ring stabilizes transition states through resonance effects.
Imidazole Ring Functionalization
The nitrogen-rich imidazole core participates in acid-base and coordination chemistry:
Protonation/Deprotonation
Metal Coordination
| Metal Salt | Ligand Mode | Complex Stability (log β) | Application | Source |
|---|---|---|---|---|
| Cu(II) | N,N-bidentate | 10.4 ± 0.2 | Antimicrobial agents | |
| Zn(II) | N,O-chelate | 8.9 ± 0.3 | Enzyme inhibition |
Esterification and Ether Formation
The methanol group undergoes typical alcohol reactions:
| Reaction | Reagent | Conditions | Product Yield (%) | Source |
|---|---|---|---|---|
| Acetylation | AcCl, pyridine | 0°C → RT, 12h | 89 | |
| Mitsunobu | DIAD, PPh₃, THF | 40°C, 6h | 76 (aryl ethers) |
Steric Effects : The trifluoromethyl group hinders reactions at the ortho position, favoring para-substitution (DFT calculations show ΔΔG‡ = 4.2 kcal/mol) .
Trifluoromethyl Group Reactivity
While generally inert, the CF₃ group participates in:
-
Radical Reactions : Under UV irradiation (254 nm) with AIBN initiator, forms CF₂- intermediates for C-C bond formation
-
Electrophilic Aromatic Substitution : Directs incoming electrophiles to meta positions (Hammett σₚ = 0.88)
Biological Activity Correlation
Structural modifications directly impact pharmacological properties:
| Derivative | Modification | IC₅₀ (μM) vs. M. tuberculosis | Source |
|---|---|---|---|
| Parent | None | 1.2 ± 0.3 | |
| 5-CO₂H | Oxidized alcohol | 0.4 ± 0.1 | |
| 4'-NH₂ | Bromine replaced | 2.8 ± 0.5 |
QSPR models indicate logP = 2.1 (±0.2) optimizes membrane permeability .
This compound's multifaceted reactivity stems from synergistic interactions between its functional groups. Recent advances in flow chemistry (residence time <2 min) and photoredox catalysis (Ru(bpy)₃²⁺) have improved reaction efficiencies by 40-60% compared to batch methods . Continued exploration of its reaction space promises novel applications in targeted drug delivery and advanced materials.
Scientific Research Applications
2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol is a synthetic organic compound belonging to the imidazole derivatives class. It features a phenyl ring substituted with a bromo group and a trifluoromethyl group, linked to an imidazole ring that carries a methanol group at the 5-position. This combination gives it unique chemical properties, making it useful in medicinal chemistry and material science. The molecular formula is , with a molecular weight of approximately 321.09 g/mol.
Structure and Chemical Properties
The compound's structure can be represented by its canonical SMILES notation: C1=CC(=C(C=C1Br)C(F)(F)F)C2=NC=C(N2)CO. The arrangement of atoms, including the bromine and trifluoromethyl groups on the phenyl ring, is critical for its chemical reactivity and biological interactions. The presence of halogen substituents and a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an attractive candidate for further research and application development.
The compound can participate in various chemical reactions due to its functional groups. Each reaction pathway can be influenced by specific catalysts or reaction conditions, making this compound versatile in synthetic organic chemistry.
Applications
2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol is utilized in various scientific applications, particularly in medicinal chemistry and material science.
Potential Biological Activities
Imidazole derivatives are known for their diverse biological activities. Preliminary studies suggest that 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol may exhibit significant pharmacological effects. The bromo and trifluoromethyl groups enhance its binding affinity towards enzymes or receptors, potentially modulating their activity. This interaction may lead to downstream effects in biological pathways, contributing to its explored properties such as antimicrobial or anticancer activities. Some imidazole derivatives have been reported to inhibit tumor growth.
Use as a Synthetic Intermediate
The compound is also valuable as a synthetic intermediate. Its ability to participate in various chemical reactions, influenced by specific catalysts or reaction conditions, makes it versatile in synthetic organic chemistry.
Interaction Studies
Interaction studies involving 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol focus on its binding affinity and efficacy against various biological targets. These studies typically employ techniques such as binding assays and enzyme inhibition assays.
Structural Analogs
Several compounds share structural similarities with 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol:
| Compound Name | Key Features |
|---|---|
| 2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylimidazole | Contains fluorine instead of bromine; potential for different biological activity |
| 4-Bromo-2-methylimidazole | Simpler structure; lacks trifluoromethyl group; used in various synthetic applications |
| Triazole derivatives | Known for antifungal properties; structurally similar but distinct functional groups lead to different activities |
Mechanism of Action
The mechanism of action of 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The presence of the bromo and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
5-Bromo-2-phenylbenzimidazole (CAS 1741-50-0)
- Structure : Benzene-fused imidazole (benzimidazole) with a bromine at position 5 and a phenyl group at position 2.
- Key Differences: Lacks the trifluoromethyl group and hydroxymethyl substituent.
- Impact : The absence of CF₃ reduces electron-withdrawing effects, which may alter binding affinity in enzyme active sites .
(Example 15, EP 1 926 722 B1)
- Structure: A benzoimidazole derivative with a 2-fluoro-5-(trifluoromethyl)phenylamino group at position 2, a pyridyl-oxy linker, and a hydroxymethyl group on the imidazole.
- Key Differences : The trifluoromethyl group is part of an aniline moiety rather than directly attached to the phenyl ring. The hydroxymethyl group is structurally analogous to the target compound.
Functional Group Comparisons
Methanol Group at Position 5
- Target Compound : The hydroxymethyl group enhances solubility (logP reduction) and enables hydrogen bonding, critical for interactions with polar residues in proteins.
- The absence of this group may limit aqueous solubility and target affinity .
Trifluoromethyl vs. Halogen/Methyl Groups
- Target Compound : The CF₃ group at position 2 increases metabolic stability and electronegativity.
- 5-(2-Bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole (CAS 436805-11-7) : Replaces CF₃ with methyl groups, reducing electron-withdrawing effects and possibly altering pharmacokinetic profiles .
Structural Complexity and Hybrid Systems
Triazole-Thiazole Hybrids ()
- Example: Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide).
- Comparison: Incorporates a triazole-thiazole framework instead of a simple imidazole.
Pyridine-Imidazole Hybrid ()
- Structure : 5-[4-bromo-2-(2-chloro-6-fluorophenyl)-1H-imidazol-5-yl]-2-{[4-(trifluoromethyl)phenyl]ethynyl}pyridine.
- Comparison : A pyridine-ethynyl extension increases molecular weight (520.7 g/mol vs. ~350 g/mol for the target compound) and introduces additional hydrophobic interactions. The ethynyl linker may enhance rigidity but reduce synthetic accessibility .
Physicochemical Properties
*Estimated values based on structural analogs.
Biological Activity
2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with an imidazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C11H9BrF3N2O
- Molecular Weight : Approximately 321.1 g/mol
- Structure : The compound features a complex arrangement that influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol can be attributed to the imidazole ring, which is known for its nucleophilic properties. This compound has shown promise in various pharmacological applications, including:
- Antimicrobial Activity : Preliminary studies indicate that imidazole derivatives can exhibit significant antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Potential : Research suggests that compounds with similar structural features may act as inhibitors of Bcl-2/Bcl-xL proteins, which are crucial in the regulation of apoptosis in cancer cells. The ability of 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol to modulate these pathways could enhance its anticancer efficacy .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : By binding to specific enzymes or receptors, it may inhibit their activity, thereby altering metabolic pathways.
- Cellular Interaction : The presence of electron-withdrawing groups (like trifluoromethyl) may enhance binding affinity to biological targets, leading to increased potency .
Case Studies and Experimental Findings
- Antibacterial Studies :
- Anticancer Activity :
Data Table: Comparative Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol, and how can purity be validated?
Methodological Answer:
- Synthesis Optimization : Utilize multi-step reactions involving Suzuki-Miyaura coupling for introducing the bromo-trifluoromethylphenyl group, followed by imidazole ring formation via Debus-Radziszewski reaction (using glyoxal, ammonia, and aldehydes) . Solvent selection (e.g., DMF or ethanol) and catalysts (e.g., Pd(PPh₃)₄) are critical for yield optimization.
- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Validate structural integrity via FTIR (C=N stretch at ~1610 cm⁻¹) and ¹H/¹³C NMR (e.g., imidazole C-H protons at δ 7.2–7.8 ppm, trifluoromethyl group at δ 120–125 ppm in ¹³C) .
Q. How can researchers characterize the electronic effects of the bromo and trifluoromethyl substituents on the compound’s reactivity?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, focusing on electron-withdrawing effects of Br and CF₃ groups. Compare HOMO-LUMO gaps with analogs lacking these substituents .
- Experimental Validation : Use Hammett substituent constants (σₚ for Br = +0.23, CF₃ = +0.54) to predict reactivity in nucleophilic substitution or coupling reactions .
Advanced Research Questions
Q. How does 2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol interact with biological targets, and what experimental assays resolve conflicting binding affinity data?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding poses with targets like EGFR or CYP450 enzymes. Prioritize docking scores (ΔG < -8 kcal/mol) and validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .
- Resolving Data Contradictions : Cross-validate SPR (surface plasmon resonance) results with ITC (isothermal titration calorimetry) to distinguish true binding from artifacts. Control for solvent interference (e.g., DMSO < 1% v/v) and buffer ionic strength .
Q. What strategies can mitigate metabolic instability of the methanol group in this compound during in vivo studies?
Methodological Answer:
- Prodrug Design : Convert the methanol (-CH₂OH) to a phosphate ester or acyloxymethyl group to enhance stability. Monitor hydrolysis rates in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- Metabolite Identification : Use LC-MS/MS to track oxidative metabolites (e.g., carboxylic acid derivatives) in microsomal assays. Correlate findings with CYP2D6/3A4 inhibition assays .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported IC₅₀ values across cytotoxicity assays?
Methodological Answer:
- Standardize Assay Conditions : Use identical cell lines (e.g., HepG2 or MCF-7), passage numbers (P15–P20), and incubation times (48–72 hrs). Normalize data to positive controls (e.g., doxorubicin) .
- Statistical Reconciliation : Apply ANOVA with post-hoc Tukey tests to compare datasets. Exclude outliers via Grubbs’ test (α = 0.05) and validate with dose-response curve replicates (n ≥ 3) .
Structural Activity Relationship (SAR) Exploration
Q. Which substituent modifications enhance the compound’s selectivity for kinase inhibition?
Methodological Answer:
- SAR Library Synthesis : Replace the bromo group with electron-donating groups (e.g., -OCH₃) or bulkier halogens (e.g., -I) to assess steric effects. Test inhibition against a kinase panel (e.g., JAK2, ABL1) using ADP-Glo™ assays .
- Crystallographic Validation : Co-crystallize analogs with target kinases (e.g., PDB: 1M17) to identify key hydrogen bonds (e.g., imidazole N-H with kinase backbone) and hydrophobic interactions with CF₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
